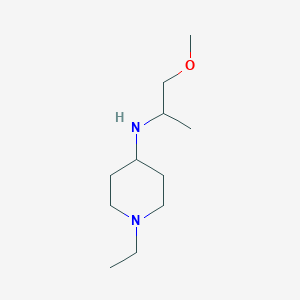

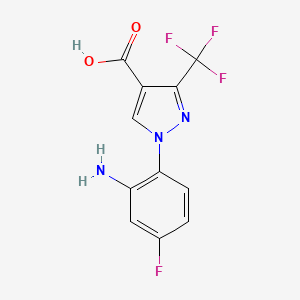

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine, also known as 1-EP, is a synthetic amine that is used in a variety of scientific research applications. It is an important tool for scientists, as it has a wide range of applications in the fields of biochemistry and physiology. 1-EP has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Photolabile Amine Protecting Group in Flow Chemistry

A study by Yueh, Voevodin, and Beeler (2015) developed 9-hydroxymethylxanthene derivatives as photolabile protecting groups for amines in flow chemistry. This research highlighted the optimization of these derivatives for efficient protection and deprotection of amines, including the use of 2-methoxy-9-methylxanthene for excellent deprotection yields. Such protecting groups are crucial for multistep continuous-flow synthesis, including the synthesis of piperidine derivatives, demonstrating their significance in modern synthetic methodologies (Yueh, Voevodin, & Beeler, 2015).

Microwave-initiated Hydroamination

The microwave-initiated hydroamination of 2-ethoxypropenal with secondary amines was investigated by Keiko, Verochkina, and Larina (2011). This study explored the accelerated reactions under microwave irradiation, leading to the formation of isomeric diamines. Such reactions are critical for understanding and developing new methodologies in organic synthesis, providing insights into the reactivity of compounds similar to 1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine (Keiko, Verochkina, & Larina, 2011).

Synthesis of Low-Density Lipoprotein Receptor Upregulator

A practical synthesis approach for an upregulator of the LDL receptor was developed by Ito et al. (2002), involving the synthesis of a complex piperidine derivative. This research showcases the application of piperidine chemistry in the development of therapeutic agents, highlighting the importance of efficient synthetic routes for bioactive piperidine derivatives (Ito et al., 2002).

Aminolysis of Esters

Takahashi, Hashimoto, and Kanō (1973) investigated the aminolysis of several esters, revealing insights into the reactions of secondary and primary amines with esters, leading to the formation of carbamates. This research contributes to the broader understanding of amine reactivity and ester chemistry, relevant to the study of compounds like 1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine (Takahashi, Hashimoto, & Kanō, 1973).

properties

IUPAC Name |

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-4-13-7-5-11(6-8-13)12-10(2)9-14-3/h10-12H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMCNNIJHZKCTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(C)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B2881779.png)

![8-chloro-3-(4-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2881787.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)nicotinamide](/img/structure/B2881795.png)